

Elimusertib dose reduction toxicity optimization

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Compound Focus: Elimusertib

CAS No.: 1876467-74-1

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Frequently Asked Questions

- **What are the common dose-limiting toxicities (DLTs) of Elimusertib?** The most frequent DLTs are **hematologic toxicities**. In a phase Ib trial combining **Elimusertib** with cisplatin, these included febrile neutropenia, neutropenia, thrombocytopenia, as well as non-hematologic toxicities like increased creatinine and hypokalemia [1].
- **How can hematologic toxicity be managed through dosing schedules?** Switching from a "3 days on, 4 days off" weekly schedule to an alternate "**3 days on, 11 days off**" schedule has been shown to reduce hematologic adverse events. This alternate schedule allowed for improved tolerability and higher dose intensities (up to 80 mg twice daily) compared to the weekly schedule [2].
- **What is the recommended action if DLTs occur in a combination therapy?** Clinical protocols often require **dose de-escalation** of both agents. For example, when combined with cisplatin, the Maximum Tolerated Dose (MTD) was found to be a significantly reduced regimen: **Elimusertib** 20 mg once on day 2, with cisplatin 30 mg/m² on days 1 and 8 of a 21-day cycle [1].
- **Which patient populations have shown better response to Elimusertib?** Patients whose tumors have specific DNA damage response (DDR) defects, such as **ATM alterations or BRCA1/2 defects**, have demonstrated durable and prolonged responses to **Elimusertib** monotherapy, making these potential biomarkers for patient selection [2].

Clinical Dosing Data & Toxicity Management

The tables below summarize key quantitative data from clinical trials to guide your experimental design.

Table 1: Elimusertib Monotherapy Dosing Schedules & Associated Toxicity [2]

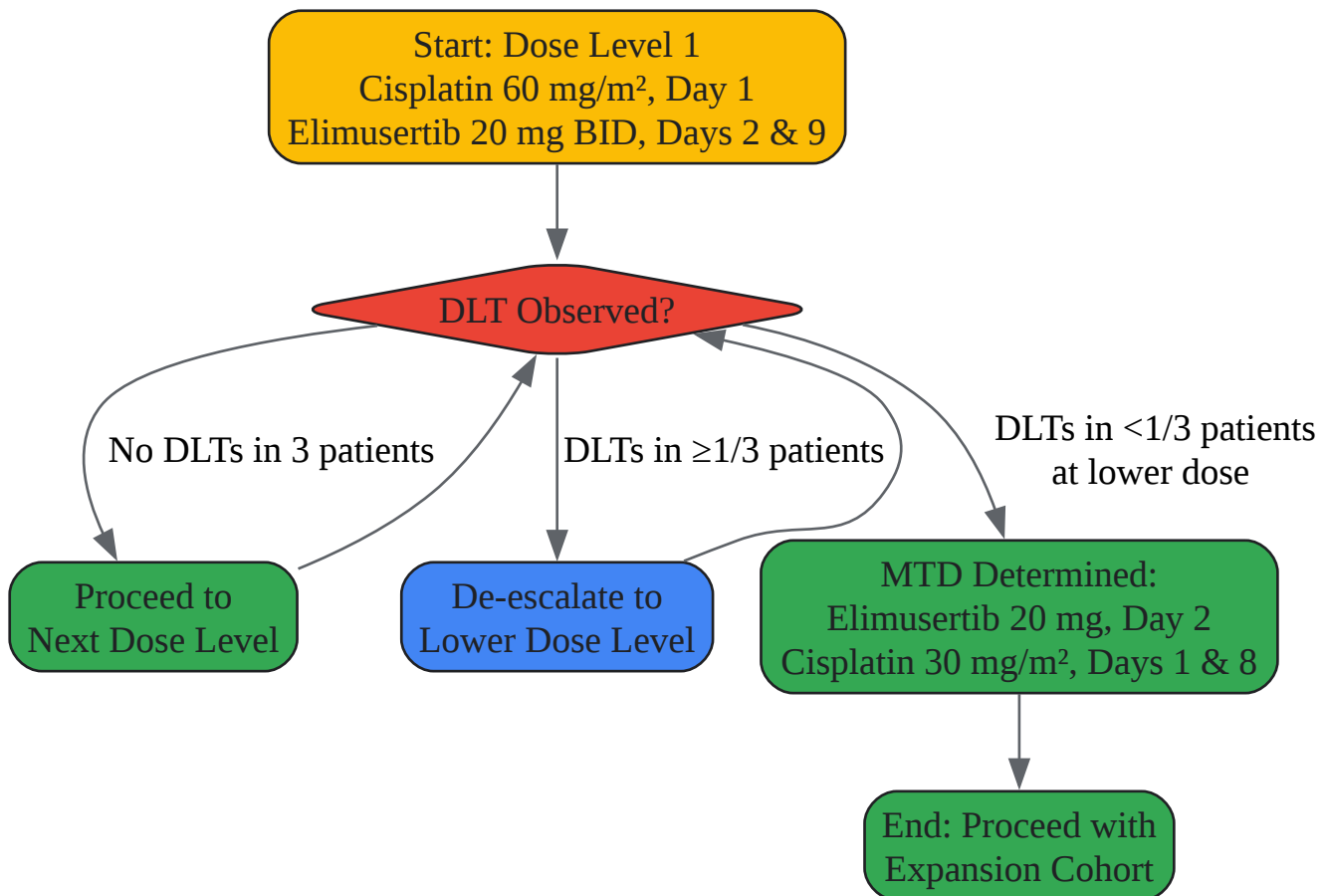
Dosing Schedule	Dose Level	Hematologic Toxicity (Grade ≥ 3 Anemia)	Hematologic Toxicity (Grade ≥ 3 Neutropenia)	Efficacy (Solid Tumors with DDR defects)
3 days on, 4 days off	40 mg twice daily	65.7%	47.6% (combined Grade 3/4)	Partial Responses observed
3 days on, 11 days off	60 mg twice daily	50.0%	16.7%	33% Stable Disease
3 days on, 11 days off	80 mg twice daily	54.5%	27.3%	55% Stable Disease
3 days on, 11 days off	100 mg twice daily	50.0%	66.7%	1 Partial Response, 17% Stable Disease

Table 2: Maximum Tolerated Dose for Elimusertib and Cisplatin Combination [1]

Drug	Dose at MTD (Dose Level -2)	Administration Schedule (21-day cycle)
Cisplatin	30 mg/m ²	Intravenously on Days 1 and 8
Elimusertib	20 mg (single dose)	Orally on Day 2

Experimental Protocol for Combination Therapy Dose-Finding

The following workflow outlines a standard dose-escalation and de-escalation approach, such as the 3+3 design used in clinical trials, to identify a safe dosing regimen for **Elimusertib** in combination with other drugs [1].



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Key Methodology Details:

- **Dose-Limiting Toxicity (DLT) Assessment:** DLTs are typically evaluated during the first treatment cycle (21 days). They are defined as specific non-hematologic AEs \geq Grade 3, Grade 4 anemia, thrombocytopenia, or neutropenia, and Grade 3 or higher febrile neutropenia [1].
- **Patient Evaluation:** Patients are considered evaluable for DLT if they have received the study treatment for cycle 1. Those who miss therapy due to toxicity or have planned dose modifications are still included in the assessment [1].

- **Endpoint:** The primary goal is to determine the **Maximum Tolerated Dose (MTD)**, which is the highest dose level where fewer than one-third of patients experience a DLT [1].

Key Takeaways for Your Research

- **Schedule Defines Tolerability:** The "3 days on, 11 days off" schedule is a cornerstone for managing hematologic toxicity and should be considered the foundation for any new combination strategy [2].
- **Combinations Require Careful Calibration:** Combining **Elimusertib** with DNA-damaging agents like cisplatin often necessitates significant dose reductions of both drugs to achieve a tolerable regimen, though this may come at the cost of reduced efficacy [1].
- **Biomarkers are Crucial:** To maximize the potential for observing efficacy in preclinical or early clinical models, focus on systems with underlying **DDR deficiencies**, such as loss of ATM function [2].

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References

1. The ATR Inhibitor Elimusertib in Combination with Cisplatin in ... [pmc.ncbi.nlm.nih.gov]
2. Elimusertib Elicits Response in Patients With Solid Tumors ... [targetedonc.com]

To cite this document: Smolecule. [Elimusertib dose reduction toxicity optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520491#elimusertib-dose-reduction-toxicity-optimization>]

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